molecular formula C9H15NO2 B052840 Methyl quinuclidine-4-carboxylate CAS No. 51069-26-2

Methyl quinuclidine-4-carboxylate

Cat. No. B052840
CAS RN: 51069-26-2
M. Wt: 169.22 g/mol
InChI Key: IEVLTLPETASBIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of materials containing quinuclidine structures often involves the use of structure-directing agents. For instance, García et al. (2008) describe the combination of quinuclidine with other agents to produce zeolitic materials, highlighting the role of quinuclidine in directing the synthesis process in a fluoride medium (García et al., 2008).

Molecular Structure Analysis

The molecular structure and formation of quinuclidine derivatives, such as betaines and their complexes with acids, have been thoroughly studied using X-ray diffraction, DFT, FTIR, and NMR methods. These studies offer insights into the hydrogen bonding and molecular interactions within these complexes, as detailed by Dega‐Szafran, Katrusiak, and Szafran (2010), who explored the structure of quinuclidine betaine with p-hydroxybenzoic acid (Dega‐Szafran et al., 2010).

Chemical Reactions and Properties

The reactivity of quinuclidine derivatives with various chemical agents highlights their potential in synthesizing complex molecules. For example, the alkaloid-induced electrocarboxylation of 4-methylpropiophenone with quinuclidine demonstrates the compound's role in enantiodiscrimination of electrocarboxylation reactions (Zhao et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, boiling point, melting point, and density of methyl quinuclidine-4-carboxylate, are crucial for its handling and application in various chemical reactions. However, specific studies focusing on these properties are less common in the literature, indicating a potential area for future research.

Chemical Properties Analysis

Quinuclidine derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential for forming stable complexes with various chemical entities. Studies such as those by Castro, Aliaga, Campodónico, and Santos (2002) on the kinetics and mechanism of aminolysis involving quinuclidines shed light on their chemical behavior and reactivity patterns (Castro et al., 2002).

Scientific Research Applications

Asymmetric Electrocarboxylation

Methyl quinuclidine-4-carboxylate has applications in the field of asymmetric electrocarboxylation. Zhao et al. (2011) explored the alkaloid-induced electrocarboxylation of 4-methylpropiophenone, highlighting the role of the nucleophilic quinuclidine nitrogen atom in enantiodiscrimination during the electrocarboxylation process (Zhao et al., 2011).

Synthesis of Antimalarial and Antiarrhythmic Agents

Methyl quinuclidine-4-carboxylate derivatives have been utilized in the synthesis of compounds like quinine and quinidine, which are known for their antimalarial and antiarrhythmic properties (Grossberg, 2013).

Discovery of Muscarinic Antagonists

The compound has been influential in the discovery of muscarinic antagonists. Laine et al. (2009) identified a novel 4-hydroxyl(diphenyl)methyl substituted quinuclidine series as a promising class of muscarinic antagonists (Laine et al., 2009).

Development of Bladder-Selective Antagonists

Naito et al. (2005) focused on the development of bladder-selective muscarinic M3 receptor antagonists using quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives, which showed high affinity for the M3 receptor (Naito et al., 2005).

Antimalarial Activity

A study by Sharma et al. (2016) on a novel quinuclidine derivative demonstrated its potential antimalarial activity against Plasmodium falciparum (Sharma et al., 2016).

Electrochemical Oxidation Applications

Kawamata et al. (2017) presented the use of quinuclidine in the electrochemical oxidation of unactivated C–H bonds, showcasing its broad scope and functional group compatibility (Kawamata et al., 2017).

Interaction with Acid-Base Pairs

Purse et al. (2008) investigated the interaction energies and dynamics of acid-base pairs isolated in cavitands, using quinuclidine bases in their study (Purse et al., 2008).

Carbohydrate Alkylations

Dimakos et al. (2019) explored the use of quinuclidine for site- and stereoselective C-H alkylation reactions of carbohydrates under photoredox conditions (Dimakos et al., 2019).

Safety And Hazards

The safety data sheet for “Methyl quinuclidine-4-carboxylate” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

“Methyl quinuclidine-4-carboxylate” and other quinuclidine-based compounds have shown potential in the development of new antibiotics, as they have demonstrated potent activity against various microorganisms . Further studies are needed to explore their potential in other areas of medicinal chemistry .

properties

IUPAC Name

methyl 1-azabicyclo[2.2.2]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-2-5-10(6-3-9)7-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVLTLPETASBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCN(CC1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl quinuclidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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